molecular formula C4H4N6O3S B14616015 1H-Imidazole-4-carbonyl azide, 5-(aminosulfonyl)- CAS No. 61006-88-0

1H-Imidazole-4-carbonyl azide, 5-(aminosulfonyl)-

Cat. No.: B14616015
CAS No.: 61006-88-0
M. Wt: 216.18 g/mol
InChI Key: ZPRPZIAJQPLKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-4-carbonyl azide, 5-(aminosulfonyl)- is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Chemical Reactions Analysis

1H-Imidazole-4-carbonyl azide, 5-(aminosulfonyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1H-Imidazole-4-carbonyl azide, 5-(aminosulfonyl)- exerts its effects involves its interaction with molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes . This property makes it useful in bioconjugation and the development of new materials. The imidazole ring can also interact with metal ions, making it a valuable ligand in coordination chemistry .

Properties

CAS No.

61006-88-0

Molecular Formula

C4H4N6O3S

Molecular Weight

216.18 g/mol

IUPAC Name

5-sulfamoyl-1H-imidazole-4-carbonyl azide

InChI

InChI=1S/C4H4N6O3S/c5-10-9-3(11)2-4(8-1-7-2)14(6,12)13/h1H,(H,7,8)(H2,6,12,13)

InChI Key

ZPRPZIAJQPLKPY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)S(=O)(=O)N)C(=O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.